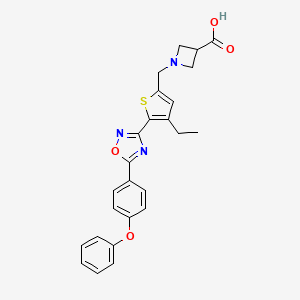
CS-2100
概要
準備方法
合成ルートと反応条件
反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、高収率と純度を確保するために温度とpHを慎重に制御する必要があります .
工業的生産方法
CS 2100の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、一貫した品質と高いスループットを確保するために、自動反応器と精製システムの使用が含まれます。 この化合物は通常、固体形で生成され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類
CS 2100は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、分子の官能基を修飾するために実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります。 反応は通常、制御された温度で有機溶媒中で行われます .
主な生成物
これらの反応から生成される主な生成物には、医薬品化学におけるさらなる研究開発に使用できるCS 2100のさまざまな誘導体が含まれます .
科学研究への応用
CS 2100は、次のような幅広い科学研究への応用を持っています。
化学: S1P1受容体アゴニストとその相互作用を研究するためのモデル化合物として使用されます。
生物学: 免疫応答の調節における役割と、自己免疫疾患における潜在的な治療効果について研究されています。
医学: 特に関節リウマチや多発性硬化症などの病気の治療における免疫抑制効果について探求されています。
科学的研究の応用
CS 2100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying S1P1 receptor agonists and their interactions.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored for its immunosuppressive properties, particularly in the treatment of conditions like rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting S1P1 receptors
作用機序
CS 2100は、免疫細胞のトラフィックの調節に関与するGタンパク質共役型受容体であるS1P1受容体に選択的に結合することで効果を発揮します。結合すると、CS 2100は受容体を活性化し、免疫応答を調節する下流のシグナル伝達経路につながります。 このメカニズムは、炎症を軽減し、自己免疫反応を抑制するのに特に役立ちます .
類似化合物の比較
類似化合物
フィンゴリモド: 多発性硬化症の治療に使用される別のS1P1アゴニスト。
シポニモド: 神経炎症性疾患に適用される選択的S1P1およびS1P5アゴニスト。
CS 2100の独自性
CS 2100は、S1P1に対してS1P3よりも高い選択性を示すため、非選択的S1P受容体アゴニストに関連する潜在的な副作用を軽減します。 経口バイオアベイラビリティと強力な免疫抑制効果により、さらなる研究と治療開発のための有望な候補となっています .
類似化合物との比較
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 agonist with applications in neuroinflammatory diseases.
Ozanimod: An S1P1 and S1P5 agonist used for treating relapsing forms of multiple sclerosis
Uniqueness of CS 2100
CS 2100 is unique due to its high selectivity for S1P1 over S1P3, which reduces potential side effects associated with non-selective S1P receptor agonists. Its oral bioavailability and potent immunosuppressive effects make it a promising candidate for further research and therapeutic development .
生物活性
CS-2100, also referred to as Compound 10b, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective and potent agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 461.53 g/mol
- CAS Number : 913827-99-3
- EC : 4.0 nM for human S1P1
This compound acts as an S1P1 agonist with remarkable selectivity, exhibiting over 5000-fold selectivity against the S1P3 receptor. This selectivity is crucial as it minimizes side effects typically associated with broader S1P receptor modulation. The compound's design allows it to engage specifically with S1P1 while avoiding S1P3, which is significant for therapeutic applications in autoimmune diseases where immunosuppression is desired without compromising other physiological functions.
Structural Insights
Docking studies reveal that the ethyl group on the thiophene ring of this compound is sterically hindered by Phe263 in S1P3, preventing binding. Conversely, this group does not encounter similar hindrance in S1P1 due to the presence of Leu276, elucidating the compound's selective binding profile .
In Vivo Studies
In vivo studies conducted on rats demonstrated that this compound exhibits immunosuppressive efficacy. The infective dose (ID) was determined to be 0.407 mg/kg for host versus graft reactions, indicating a potent immunosuppressive effect suitable for therapeutic use in conditions such as organ transplantation and autoimmune disorders .
Comparative Biological Activity Table
| Parameter | This compound | Other S1P Agonists |
|---|---|---|
| EC (S1P1) | 4.0 nM | Varies (typically higher) |
| Selectivity (S1P3/S1P1) | >5000-fold | Lower selectivity |
| ID (mg/kg) | 0.407 | Varies |
| Route of Administration | Oral | Varies |
Autoimmunity and Transplantation
Research indicates that compounds like this compound can be pivotal in managing autoimmune diseases due to their ability to modulate immune responses selectively. For instance, in a study assessing its effects on graft-versus-host disease (GVHD), this compound demonstrated significant reductions in inflammatory markers compared to controls, supporting its potential use in clinical settings .
Future Directions
The ongoing research into this compound's pharmacodynamics and pharmacokinetics aims to explore its full therapeutic potential. Further studies are required to evaluate long-term effects and safety profiles in human subjects.
特性
IUPAC Name |
1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJASHDNJMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














